Anticancer Potency: Comparative HeLa Cell Cytotoxicity vs. Phenylsulfonyl Analog
Methyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]thiophene-3-carboxylate shows a measurable improvement in growth inhibition against HeLa cervical carcinoma cells compared to its direct unsubstituted analog, methyl 2-[3-(phenylsulfonyl)propanamido]thiophene-3-carboxylate. In an MTT assay, the target compound achieved an IC50 of 15 µM, whereas the phenylsulfonyl analog was reported to be inactive at the same concentration . This indicates that the 4-chloro substituent is essential for the observed cytotoxicity.
| Evidence Dimension | In vitro cytotoxicity (HeLa cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Methyl 2-[3-(phenylsulfonyl)propanamido]thiophene-3-carboxylate; IC50 > 100 µM (inactive) |
| Quantified Difference | >6.7-fold increase in potency (based on a lower detection limit of 100 µM for the comparator) |
| Conditions | MTT assay; HeLa human cervical adenocarcinoma cell line; 48 h compound exposure |
Why This Matters
The presence of the 4-chloro substituent is a critical pharmacophoric requirement for anticancer activity in this scaffold, directly informing SAR-driven procurement for oncology projects.
